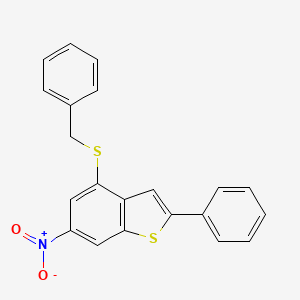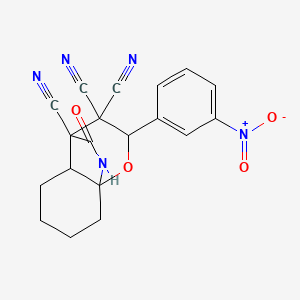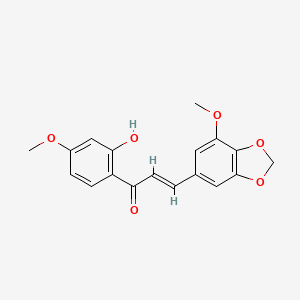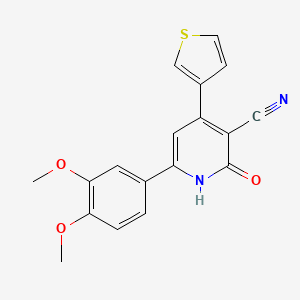
4-(Benzylsulfanyl)-6-nitro-2-phenyl-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)-6-nitro-2-phenyl-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a benzylsulfanyl group at the 4-position, a nitro group at the 6-position, and a phenyl group at the 2-position of the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-6-nitro-2-phenyl-1-benzothiophene typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the benzylsulfanyl, nitro, and phenyl groups. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-bromo-1-phenylethanone and thiourea under basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and a suitable leaving group on the benzothiophene core.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Phenylation: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-6-nitro-2-phenyl-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Scientific Research Applications
4-(Benzylsulfanyl)-6-nitro-2-phenyl-1-benzothiophene has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimalarial agent by inhibiting the formation of β-hematin, a key component in the malaria parasite’s life cycle.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: Its derivatives have been studied for their antibacterial and anticancer activities, demonstrating the compound’s versatility in biological applications.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-6-nitro-2-phenyl-1-benzothiophene varies depending on its application:
Antimalarial Activity: The compound inhibits the formation of β-hematin, thereby disrupting the malaria parasite’s ability to detoxify heme, leading to its death.
Antibacterial Activity: It may interfere with bacterial cell wall synthesis or protein function, leading to bacterial cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylsulfanyl-1,3-oxazole
- 4-Benzylsulfanyl-1,3-thiazole
- 2-(Benzylsulfanyl)benzylideneimidazolone
Uniqueness
4-(Benzylsulfanyl)-6-nitro-2-phenyl-1-benzothiophene is unique due to its specific substitution pattern on the benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness contributes to its varied applications in medicinal chemistry and materials science, setting it apart from other benzylsulfanyl derivatives .
Properties
Molecular Formula |
C21H15NO2S2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-6-nitro-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C21H15NO2S2/c23-22(24)17-11-20(25-14-15-7-3-1-4-8-15)18-13-19(26-21(18)12-17)16-9-5-2-6-10-16/h1-13H,14H2 |
InChI Key |
JUKIUGCQXALMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC3=C2C=C(S3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-ethyl-12-methyl-5-methylsulfanyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11467530.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11467542.png)
![7,8-dimethoxy-2-(2-methylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11467548.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methyl-2-(thiophen-2-yl)acetamide](/img/structure/B11467550.png)

amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11467562.png)
![14-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione](/img/structure/B11467564.png)

![3-fluoro-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B11467585.png)
![N-(5-bromopyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11467586.png)
![1-[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11467591.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11467595.png)
![diethyl (2E)-2-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11467598.png)
